

Preparation of a 100mM Sodium Orthovanadate Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: VANADATE

Cat. No.: B1173111

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Abstract

Sodium orthovanadate (Na_3VO_4) is a widely utilized chemical compound in biological research, primarily functioning as a competitive inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases. Its application is critical in the study of signal transduction pathways, particularly those governed by protein phosphorylation, by preserving the phosphorylated state of proteins in cellular lysates. This document provides a comprehensive guide to the preparation of a 100mM sodium orthovanadate stock solution, including detailed protocols for its activation to ensure maximal inhibitory activity, and its application in preserving protein phosphorylation.

Introduction

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism. The dynamic interplay between protein kinases and phosphatases dictates the phosphorylation status of cellular proteins. To investigate the role of protein phosphorylation, it is often necessary to inhibit phosphatase activity during experimental procedures such as cell lysis to maintain the *in vivo* phosphorylation state of proteins of interest.

Sodium orthovanadate serves as a potent inhibitor of a broad range of phosphatases. In aqueous solutions, **vanadate** can exist in various polymeric forms, with the monomeric

orthovanadate ion (VO_4^{3-}) being the most active inhibitor. Therefore, a critical "activation" step, which involves adjusting the pH to approximately 10 and boiling, is required to depolymerize the **vanadate** solution to its monomeric form. This process is visually indicated by a color change from yellow-orange to colorless.^{[1][2][3]} This application note provides a detailed protocol for the preparation and activation of a 100mM sodium orthovanadate stock solution for use in research applications.

Data Presentation

Quantitative data for the preparation of a 100mM sodium orthovanadate stock solution is summarized in the table below.

Parameter	Value	Reference
Chemical Formula	Na_3VO_4	
Molecular Weight	183.91 g/mol	
Solubility in Water	22.17 g/100 mL	
Mass for 10mL of 100mM solution	0.1839 g	Calculated based on Molecular Weight
Final pH of stock solution	10.0	[1] [2] [3]
Storage Temperature	-20°C	[1] [2]
Stock Solution Stability	Up to 3-6 months at -20°C	[4]
Typical Working Concentration	1mM	[1] [2]

Experimental Protocols

Materials

- Sodium orthovanadate (Na_3VO_4) powder
- High-purity water (e.g., double-distilled or Milli-Q)
- 1 M Hydrochloric acid (HCl)

- 1 M Sodium hydroxide (NaOH)
- pH meter
- Stir plate and stir bar
- Heating block or water bath
- Sterile conical tubes and microcentrifuge tubes
- 0.22 μ m sterile filter (optional, for cell culture applications)

Protocol for Preparation of 100mM Activated Sodium Orthovanadate Stock Solution

This protocol details the steps to prepare a 100mM stock solution of activated sodium **orthovanadate**. The activation process, which involves pH adjustment and boiling, is essential for its function as a phosphatase inhibitor.[1][2][3]

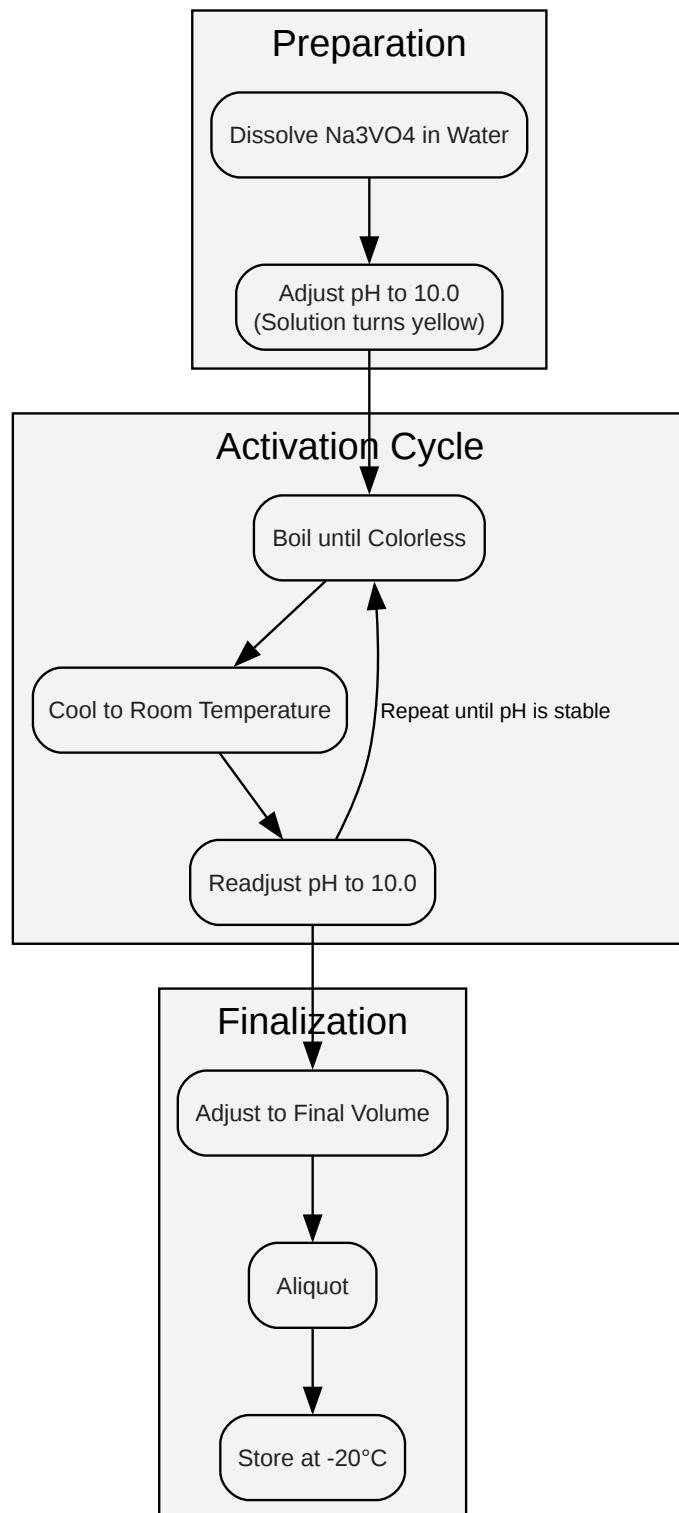
- Dissolve Sodium Orthovanadate:
 - Weigh out 1.839 g of sodium **orthovanadate** powder for a final volume of 100 mL. For smaller volumes, adjust the mass accordingly (e.g., 0.1839 g for 10 mL).
 - Add the powder to a beaker or flask containing approximately 80% of the final desired volume of high-purity water.
 - Stir the solution on a stir plate until the powder is completely dissolved.
- Initial pH Adjustment:
 - Measure the pH of the solution using a calibrated pH meter.
 - Adjust the pH to 10.0 by adding 1 M HCl or 1 M NaOH dropwise while stirring. The solution will likely turn a yellow-orange color.[1][2][5]
- Activation by Boiling:

- Heat the solution to boiling and maintain a gentle boil for approximately 10 minutes. The yellow-orange color of the solution should fade to colorless, indicating the depolymerization of **vanadate**.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Cooling and pH Readjustment:
 - Remove the solution from the heat and allow it to cool to room temperature.
 - Once cooled, measure the pH again. It will likely have decreased.
 - Readjust the pH back to 10.0 with 1 M NaOH.
- Iterative Activation:
 - Repeat the boiling and cooling cycles (steps 3 and 4) until the pH of the solution stabilizes at 10.0 after cooling. This may require several cycles.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#) The solution should remain colorless.
- Final Volume Adjustment and Storage:
 - Once the pH is stable at 10.0 and the solution is colorless, transfer it to a graduated cylinder and add high-purity water to reach the final desired volume (e.g., 100 mL).
 - For applications requiring sterility, such as cell culture, filter the final solution through a 0.22 µm sterile filter.
 - Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C. The solution is stable for several months when stored properly. [\[4\]](#) Discard the solution if it turns yellow upon thawing, as this indicates repolymerization.

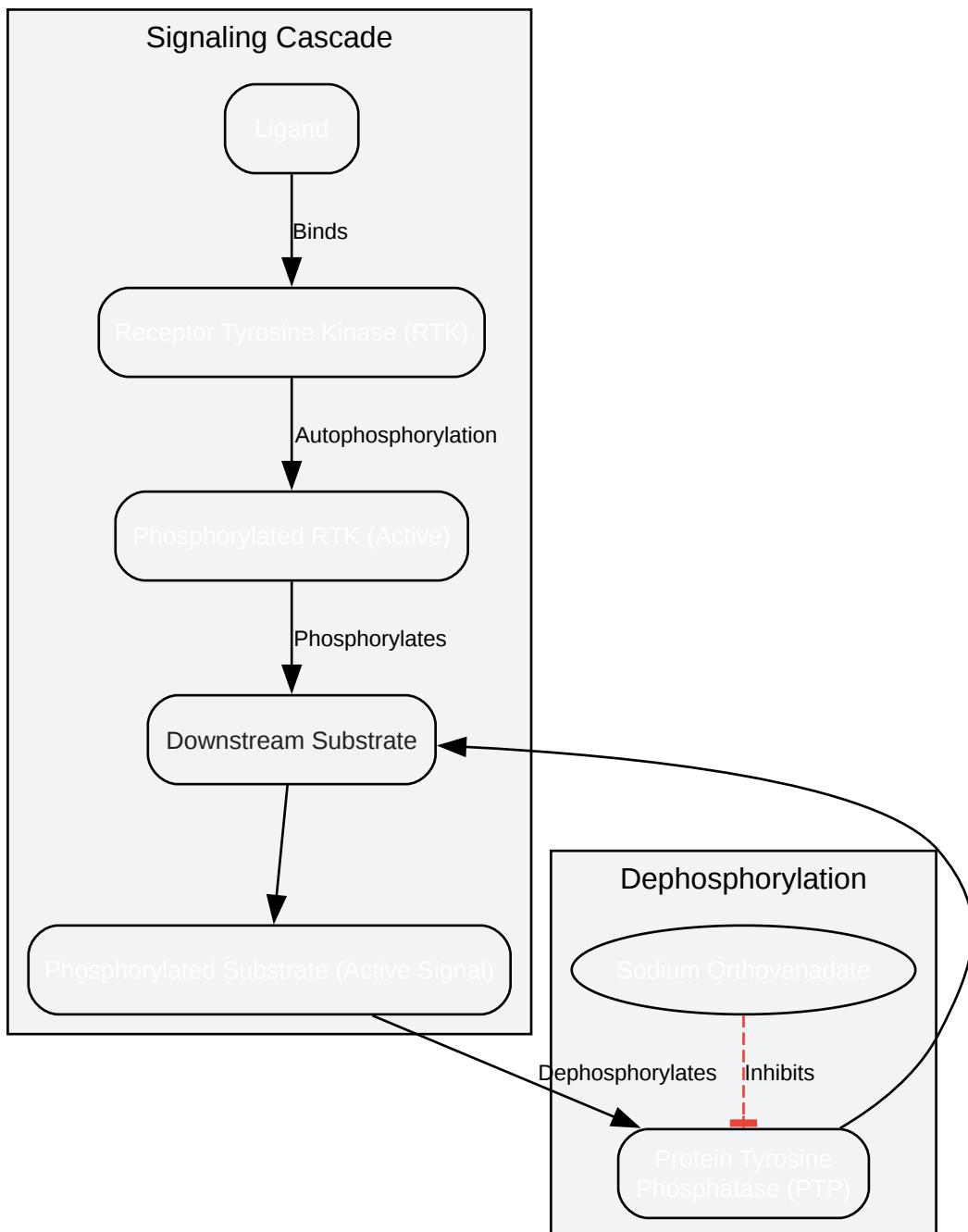
Visualizations

Experimental Workflow

Workflow for Preparing Activated Sodium Orthovanadate



Inhibition of Protein Tyrosine Phosphatase (PTP) by Sodium Orthovanadate

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